2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-8-4-5-9-17(16)26-13-18(25)24-11-10-15(12-24)19-22-20(27-23-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIKOLCQITUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile. For example, phenylhydrazide can react with benzonitrile under acidic or basic conditions to form 5-phenyl-1,2,4-oxadiazole.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring can be introduced by reacting the oxadiazole derivative with a suitable amine, such as 3-aminopyrrolidine, under appropriate conditions.
Formation of the Fluorophenoxy Ethanone: The final step involves the reaction of the pyrrolidine-oxadiazole intermediate with 2-fluorophenol and an acylating agent like acetyl chloride to form the desired ethanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine or other reduced forms using agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the phenyl and pyrrolidine rings.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In one study, a related oxadiazole compound was evaluated by the National Cancer Institute (NCI) and displayed promising results with mean growth inhibition values indicating strong anticancer activity against human tumor cells .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant potential. A series of oxadiazole derivatives were synthesized and screened for anticonvulsant activities in animal models. Some compounds demonstrated considerable efficacy in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models, suggesting a mechanism that may involve modulation of benzodiazepine receptors .
Drug-Like Properties
In silico evaluations using tools like SwissADME have shown that the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as adequate solubility and permeability. This suggests potential for development as an orally bioavailable therapeutic agent .
Case Study 1: Anticancer Evaluation
A specific derivative of the compound was tested against a panel of sixty cancer cell lines as part of NCI’s Developmental Therapeutics Program. The results indicated a significant inhibition rate of cancer cell growth, with specific IC50 values demonstrating its potency .
Case Study 2: Anticonvulsant Activity Assessment
Another study focused on the anticonvulsant activity where several derivatives were synthesized and tested in vivo. The results indicated that certain derivatives exhibited protective effects against seizures induced by PTZ and MES models, emphasizing their potential as therapeutic agents for epilepsy .
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Systems: The target compound’s 1,2,4-oxadiazole differs from 1,2,3-triazoles (e.g., 2cab, 2cae) in electronic properties. The pyrazole-oxy group in introduces steric bulk, which may reduce solubility compared to the fluorophenoxy group in the target compound.
Substituent Effects: Fluorophenoxy vs. Methoxyphenyl: The 2-fluorophenoxy group in the target compound likely increases lipophilicity (logP) compared to 4-methoxyphenyl in 2cab, impacting membrane permeability . Phenylsulfonyl vs.
Synthetic Yields :
- Triazoloamide derivatives (e.g., 2cab, 2cae) show high yields (87–94%) via solid- and solution-phase synthesis , suggesting efficient routes for analogous compounds. The target compound’s synthesis may require similar strategies but with adjusted halogenated ketones or coupling reagents .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data of Selected Analogs
- The target compound’s oxadiazole would likely show distinct ¹H-NMR peaks (e.g., δ 8.5–9.0 for oxadiazole protons) and ¹³C-NMR signals near δ 160–170 for C=N and C=O groups, comparable to triazoles but with upfield shifts due to reduced aromaticity.
- Fluorine atoms in the 2-fluorophenoxy group would produce a characteristic ¹⁹F-NMR signal near δ -120 ppm, absent in non-fluorinated analogs .
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorophenoxy group and a pyrrolidine ring linked to an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 327.35 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that oxadiazoles can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest. The presence of the pyrrolidine ring may enhance these effects by improving the compound's interaction with biological targets.
2. Antimicrobial Properties
Compounds containing oxadiazole and pyrrolidine structures have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
3. Antioxidant Activity
Antioxidant assays have suggested that this compound may possess radical scavenging capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate such activity, and preliminary findings indicate that derivatives with similar structures exhibit higher antioxidant potential compared to standard antioxidants like ascorbic acid.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through activation of caspases or modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It may interfere with cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to growth inhibition.
- Antibacterial Mechanism : The fluorophenoxy group could enhance membrane permeability or inhibit specific bacterial enzymes critical for survival.
Q & A
Q. What precautions are critical when handling fluorinated and oxadiazole-containing compounds?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A/2B irritant) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorophenoxy vapors (TLV = 1 ppm) .
- Waste disposal : Neutralize acidic/basic residues before incineration to prevent HF release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
